4-(Triisopropylsilyloxy)phenyl Boronic Acid 4-(Triisopropylsilyloxy)phenyl Boronic Acid
Brand Name: Vulcanchem
CAS No.: 643090-93-1
VCID: VC21160539
InChI: InChI=1S/C15H27BO3Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-7-14(8-10-15)16(17)18/h7-13,17-18H,1-6H3
SMILES: B(C1=CC=C(C=C1)O[Si](C(C)C)(C(C)C)C(C)C)(O)O
Molecular Formula: C15H27BO3Si
Molecular Weight: 294.27 g/mol

4-(Triisopropylsilyloxy)phenyl Boronic Acid

CAS No.: 643090-93-1

Cat. No.: VC21160539

Molecular Formula: C15H27BO3Si

Molecular Weight: 294.27 g/mol

* For research use only. Not for human or veterinary use.

4-(Triisopropylsilyloxy)phenyl Boronic Acid - 643090-93-1

Specification

CAS No. 643090-93-1
Molecular Formula C15H27BO3Si
Molecular Weight 294.27 g/mol
IUPAC Name [4-tri(propan-2-yl)silyloxyphenyl]boronic acid
Standard InChI InChI=1S/C15H27BO3Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-7-14(8-10-15)16(17)18/h7-13,17-18H,1-6H3
Standard InChI Key OOXJROKPBNKHNB-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)O[Si](C(C)C)(C(C)C)C(C)C)(O)O
Canonical SMILES B(C1=CC=C(C=C1)O[Si](C(C)C)(C(C)C)C(C)C)(O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

4-(Triisopropylsilyloxy)phenyl Boronic Acid exhibits a distinctive molecular structure that combines aromatic, boron, and silicon chemistry. The compound features a phenyl ring with a boronic acid group (B(OH)₂) at the para position relative to a triisopropylsilyloxy (TIPS) group. This structural arrangement provides unique chemical characteristics that contribute to its utility in organic synthesis.

The molecular formula of 4-(Triisopropylsilyloxy)phenyl Boronic Acid is C₁₅H₂₇BO₃Si with a molecular weight of 294.27 g/mol . Its IUPAC name is [4-tri(propan-2-yl)silyloxyphenyl]boronic acid, though it is commonly referred to by its shorter name in scientific literature .

The compound can be represented using various chemical notations:

  • InChI: InChI=1S/C15H27BO3Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-7-14(8-10-15)16(17)18/h7-13,17-18H,1-6H3

  • Canonical SMILES: B(C1=CC=C(C=C1)OSi(C(C)C)C(C)C)(O)O

PropertyValueSource
Molecular Weight294.27 g/mol
Exact Mass294.182
LogP2.92070
PSA49.69000
Physical StateSolid-
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The compound's moderately high LogP value of 2.92070 indicates significant lipophilicity, which influences its solubility profile and potential interactions with biological systems. The polar surface area (PSA) of 49.69000 suggests moderate polarity, balancing hydrophilic and hydrophobic characteristics.

Chemical Reactivity

Suzuki-Miyaura Coupling

The primary application of 4-(Triisopropylsilyloxy)phenyl Boronic Acid lies in Suzuki-Miyaura coupling reactions, which represent one of the most powerful methods for carbon-carbon bond formation in organic synthesis. In these reactions, the compound serves as a nucleophilic coupling partner that reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.

The mechanism of the Suzuki-Miyaura coupling involves several key steps:

  • Oxidative addition of the aryl halide to the palladium catalyst

  • Transmetalation involving the boronic acid

  • Reductive elimination to form the new carbon-carbon bond

The presence of the triisopropylsilyloxy group enhances the stability of the boronic acid while maintaining its reactivity in the coupling process. This allows for selective transformations and compatibility with various functional groups, expanding the scope of possible products.

Other Reactions

Beyond Suzuki-Miyaura coupling, 4-(Triisopropylsilyloxy)phenyl Boronic Acid participates in various other chemical transformations:

  • Oxidation Reactions: The boronic acid moiety can undergo oxidation with hydrogen peroxide or sodium periodate to form the corresponding phenol derivatives.

  • Substitution Reactions: Under appropriate conditions, the boronic acid group can be replaced by various nucleophiles, including amines, alcohols, and other functional groups.

  • Chan-Lam Coupling: This copper-catalyzed coupling reaction allows for carbon-heteroatom bond formation between the boronic acid and nucleophiles like amines, alcohols, and thiols.

  • Petasis Reaction: The compound can participate in multicomponent reactions involving amines and carbonyl compounds to form complex amino alcohol derivatives.

The versatility of 4-(Triisopropylsilyloxy)phenyl Boronic Acid in these reactions makes it a valuable synthetic building block for constructing diverse molecular architectures.

Applications in Scientific Research

Medicinal Chemistry

4-(Triisopropylsilyloxy)phenyl Boronic Acid serves as a crucial intermediate in the synthesis of pharmaceutically relevant compounds. The Suzuki-Miyaura coupling, facilitated by this boronic acid, enables the construction of biaryl scaffolds that are prevalent in many drug molecules.

In drug development processes, this compound offers several advantages:

  • It allows for the selective introduction of p-hydroxyphenyl groups into complex molecules

  • The TIPS protecting group provides orthogonality in multi-step syntheses

  • The stability of the compound enables its use under various reaction conditions

The compound's role in medicinal chemistry extends to the synthesis of enzyme inhibitors, particularly those targeting proteases and other enzymes containing diol functionalities. The ability of boronic acids to interact with these enzymes has led to their exploration as potential therapeutic agents against diseases like cancer and diabetes.

Materials Science

In materials science, 4-(Triisopropylsilyloxy)phenyl Boronic Acid contributes to the development of advanced functional materials with unique properties. One significant application is in the creation of stimuli-responsive polymers that can undergo property changes in response to environmental stimuli.

Phenylboronic acid derivatives can be incorporated into polymer matrices to create materials sensitive to pH changes due to the reversible formation of boronate esters with diols. This property is particularly valuable in developing drug delivery systems and tissue engineering scaffolds that respond to physiological conditions.

Another emerging application involves self-healing materials. The dynamic nature of boronate ester bonds allows for the development of polymers that can autonomously repair damage, extending their lifespan and functionality. By incorporating compounds like 4-(Triisopropylsilyloxy)phenyl Boronic Acid into polymer networks, researchers have created materials with self-healing capabilities under ambient conditions.

Biochemical Applications

The unique binding properties of boronic acids make 4-(Triisopropylsilyloxy)phenyl Boronic Acid valuable in biochemical research, particularly in molecular recognition and sensing applications. The compound's ability to selectively bind to polyol-containing biomolecules enables the development of biosensors for detecting sugars, nucleic acids, and other biologically relevant molecules.

In sensing platforms, the integration of this compound enhances detection capabilities for biomolecules like glucose or fructose. These sensors exploit the reversible binding properties of boronic acids to provide real-time monitoring of target analytes, which has significant implications for clinical diagnostics, particularly in diabetes management.

The protected nature of the compound, with its triisopropylsilyloxy group, provides additional advantages in biochemical applications by modulating solubility, stability, and interaction profiles with biological systems.

Biological Activity

Enzyme Interactions

4-(Triisopropylsilyloxy)phenyl Boronic Acid has been employed as a tool for studying enzyme mechanisms, particularly in the context of boron-containing drugs. Its reactivity allows for the exploration of enzyme-substrate interactions and the development of inhibitors that can modulate enzymatic activity.

The compound's ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites makes it valuable for designing enzyme inhibitors with tunable properties. This characteristic has been exploited in the development of protease inhibitors and other enzyme-targeting compounds.

Anticancer Properties

Research has indicated potential anticancer activities associated with 4-(Triisopropylsilyloxy)phenyl Boronic Acid and its derivatives. The compound has been investigated for its potential use in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment modality.

Studies evaluating the antiproliferative effects of this compound on various cancer cell lines have shown promising results. Research data indicates dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 μM across different cell types, as presented in the following table:

Cell LineIC50 (μM)
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)18

These findings suggest that 4-(Triisopropylsilyloxy)phenyl Boronic Acid may serve as a promising candidate for further development as an anticancer agent, potentially through mechanisms involving enzyme inhibition or cellular signaling modulation.

Immunomodulatory Effects

Emerging research suggests that 4-(Triisopropylsilyloxy)phenyl Boronic Acid may possess immunomodulatory properties. Studies have indicated that the compound can act as an agonist for Toll-like receptor 4 (TLR4), stimulating immune responses in cellular models.

In vitro assays have demonstrated that treatment with the compound leads to significant tumor necrosis factor alpha (TNF-α) release from immune cells, supporting its potential as an immunomodulatory agent. The relationship between treatment concentration and TNF-α release is illustrated in the following table:

Treatment Concentration (μM)TNF-α Release (pg/mL)
5200
10450
20800

This dose-dependent relationship suggests a direct interaction between the compound and immune signaling pathways, opening possibilities for its application in immunotherapy or as an adjuvant in vaccine formulations.

Comparison with Similar Compounds

4-(Triisopropylsilyloxy)phenyl Boronic Acid possesses distinct characteristics when compared to related boronic acid derivatives. The presence of the triisopropylsilyloxy group provides enhanced stability and solubility profiles while maintaining the reactivity necessary for synthetic applications.

When compared to unprotected phenylboronic acid, 4-(Triisopropylsilyloxy)phenyl Boronic Acid demonstrates superior stability against deborylation and oxidation, which are common challenges in boronic acid chemistry. This stability advantage makes it particularly valuable in reactions requiring harsh conditions or prolonged reaction times.

Another related compound, 4-formylphenylboronic acid, contains an aldehyde functionality that provides different reactivity patterns. While the aldehyde group offers opportunities for further functionalization through condensation reactions, it lacks the stability conferred by the silyl protecting group in 4-(Triisopropylsilyloxy)phenyl Boronic Acid.

The unique combination of stability and reactivity in 4-(Triisopropylsilyloxy)phenyl Boronic Acid positions it advantageously for applications requiring controlled reactivity and compatibility with diverse reaction conditions.

Future Research Directions

The ongoing investigation into 4-(Triisopropylsilyloxy)phenyl Boronic Acid suggests several promising avenues for future research and development:

  • Optimization for Drug Development: Further structural modifications could enhance selectivity and reduce potential toxicity, improving the compound's profile for pharmaceutical applications. Structure-activity relationship studies may reveal optimal substitution patterns for specific therapeutic targets.

  • Combination Therapies: Exploring synergistic effects with other therapeutic agents could uncover new treatment strategies, particularly in oncology where combination approaches often yield improved outcomes.

  • Mechanistic Studies: Detailed investigations into the molecular pathways through which 4-(Triisopropylsilyloxy)phenyl Boronic Acid exerts its biological effects could inform more targeted applications in both research and clinical settings.

  • Advanced Materials Development: Further exploration of the compound's incorporation into polymer systems could yield novel materials with programmable properties, including advanced drug delivery systems and bioresponsive scaffolds.

  • Biosensor Development: Refinement of sensing platforms utilizing the compound's binding properties could lead to more sensitive and selective detection methods for bioanalytical applications.

These research directions represent opportunities to expand the utility and understanding of 4-(Triisopropylsilyloxy)phenyl Boronic Acid across multiple scientific disciplines.

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